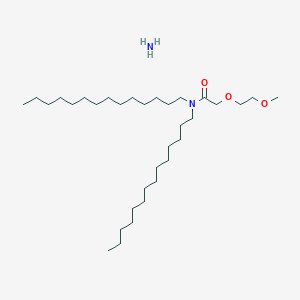

Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide

Übersicht

Beschreibung

- ALC-0159 is a PEG/lipid conjugate, specifically the N,N-dimyristyl amide of 2-hydroxyacetic acid. It is O-pegylated to a PEG chain mass of about 2 kilodaltons (corresponding to approximately 45-46 ethylene oxide units per molecule of N,N-dimyristyl hydroxyacetamide).

- By nature, it is a non-ionic surfactant.

- Notably, ALC-0159 is a component of the Pfizer-BioNTech SARS-CoV-2 mRNA vaccine (0.05 mg per dose), which contains the active ingredient tozinameran .

Wissenschaftliche Forschungsanwendungen

- ALC-0159 finds applications in both in vitro and in vivo transfection of DNA, RNA, and other negatively charged molecules.

- Its use extends beyond vaccines, potentially impacting fields such as chemistry, biology, and medicine.

Wirkmechanismus

- The compound’s mechanism of action involves stabilizing lipid nanoparticles through steric hindrance due to its PEG (polyethylene glycol) moiety .

- Molecular targets and pathways influenced by ALC-0159 would require further investigation.

Biochemische Analyse

Biochemical Properties

The primary function of ALC-0159 is to form a protective hydrophilic layer that sterically stabilises the lipid nanoparticle . This contributes to storage stability and reduces nonspecific binding to proteins . The potential role of ALC-0159 containing PEG in anaphylactic reactions needs to be determined .

Cellular Effects

ALC-0159 plays a critical role in improving the stability and blood circulation of LNPs, leading to the overwhelming success of Comirnaty® . It is suggested that both LNP size and surface charge affect cellular uptake . The presence of ALC-0159 on the LNP surface improves colloidal stability, enhances solubility, extends in vivo circulation time, and decreases the immunogenicity of the vaccines for better safety and efficacy .

Molecular Mechanism

ALC-0159 is a PEG/lipid conjugate, specifically, it is the N,N-dimyristylamide of 2-hydroxyacetic acid, O-pegylated to a PEG chain mass of about 2 kilodaltons . This corresponds to about 45-46 ethylene oxide units per molecule of N,N-dimyristyl hydroxyacetamide .

Temporal Effects in Laboratory Settings

The primary function of the PEGylated lipid ALC-0159 is to form a protective hydrophilic layer that sterically stabilises the lipid nanoparticle . This contributes to storage stability and reduces nonspecific binding to proteins . The potential role of the ALC-0159 containing PEG in the anaphylactic reactions needs to be determined .

Dosage Effects in Animal Models

In a study using LNP carrier of Comirnaty® as a representative, it was demonstrated that the time- and dose-dependency of LNP-induced anti-PEG antibodies in rats . As a thymus-independent antigen, LNP unexpectedly induced isotype switch and immune memory, leading to rapid enhancement and longer-lasting time of anti-PEG IgM and IgG upon re-injection in rats .

Metabolic Pathways

The main metabolic pathway of ALC-0159 was the hydrolysis of the amide bond to form N, N-ditetradecylamine . Hydrolytic metabolism of both lipids occurred in the matrices of all four species (human, rat, mouse, and monkey) .

Transport and Distribution

After intravenous injection, ALC-0159 rapidly distributed from the blood to the liver . ALC-0159 forms a hydrophilic layer to encapsulate mRNA, thus facilitating the stability of RNA and reducing specific binding to proteins .

Subcellular Localization

The presence of ALC-0159 on the LNP surface improves colloidal stability, enhances solubility, extends in vivo circulation time, and decreases the immunogenicity of the vaccines for better safety and efficacy . This suggests that ALC-0159 may be localized at the surface of the lipid nanoparticles.

Vorbereitungsmethoden

- ALC-0159 is synthesized through specific routes and reaction conditions, resulting in its PEGylated lipid structure.

- Industrial production methods likely involve optimized processes for scalability and purity.

Analyse Chemischer Reaktionen

- ALC-0159 may undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions would depend on the specific synthetic steps.

- Major products formed could include modified lipid structures or PEGylated derivatives.

Vergleich Mit ähnlichen Verbindungen

- ALC-0159’s uniqueness lies in its specific structure and PEGylation.

- Similar compounds may include other lipid-based carriers or PEGylated molecules.

Eigenschaften

IUPAC Name |

azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H67NO3.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-34(33(35)32-37-31-30-36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h4-32H2,1-3H3;1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRINHCGBBXKJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)COCCOC.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H70N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.